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Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dideuteriomethanone (CD₂O), an isotopic analog of formaldehyde, serves as a powerful tool

in a variety of scientific disciplines, from proteomics to mechanistic organic chemistry and

toxicology. Its utility stems from the stable, non-radioactive incorporation of deuterium, which

imparts a distinct mass signature without significantly altering the chemical reactivity of the

parent molecule. This allows researchers to trace, quantify, and differentiate molecules in

complex biological and chemical systems. This technical guide provides an in-depth overview

of the core applications of dideuteriomethanone in isotopic studies, complete with

experimental protocols, quantitative data, and workflow visualizations.

Core Applications and Significance
The primary significance of dideuteriomethanone lies in its application as an isotopic labeling

reagent. The mass difference between deuterium and protium (standard hydrogen) is readily

detectable by mass spectrometry, forming the basis for its major uses:

Quantitative Proteomics: Dideuteriomethanone is a cornerstone of stable isotope dimethyl

labeling (SIDL), a robust and cost-effective method for relative and absolute protein

quantification.[1][2][3] In this approach, primary amines (the N-terminus of peptides and the

ε-amino group of lysine residues) are dimethylated using formaldehyde isotopologues and a

reducing agent.[1][4] By using light (CH₂O), medium (CD₂O), or heavy (¹³CD₂O) versions of

formaldehyde, different sample populations can be mixed, simultaneously analyzed by mass
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spectrometry, and their relative abundances determined from the signal intensities of the

mass-shifted peptide pairs.[2]

Mechanistic Elucidation and the Kinetic Isotope Effect (KIE): The substitution of hydrogen

with deuterium can influence the rate of a chemical reaction, a phenomenon known as the

kinetic isotope effect (KIE).[5][6] Because a carbon-deuterium (C-D) bond has a lower zero-

point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break.[6][7] By

comparing the reaction rates of a process using formaldehyde versus

dideuteriomethanone, researchers can infer whether the C-H bond cleavage is part of the

rate-determining step of the reaction mechanism.[5][6] A significant KIE (typically kH/kD > 2)

provides strong evidence for C-H bond breaking in the transition state.[6]

Distinguishing Endogenous and Exogenous Molecules: In toxicology and metabolic studies,

it is often crucial to differentiate between molecules produced internally (endogenous) and

those introduced from an external source (exogenous). Dideuteriomethanone is an ideal

tracer for such studies. A notable application is in the study of DNA-protein crosslinks

(DPCs), where exposure to isotopically labeled formaldehyde ([¹³CD₂]O) allows for the mass

spectrometric differentiation of DPCs formed from the administered dose versus those

formed from endogenous formaldehyde, a natural cellular metabolite.[8] This has profound

implications for understanding the risks associated with formaldehyde exposure.[8]

Spectroscopic Studies: The deuteration of formaldehyde simplifies its vibrational and

rotational spectra, aiding in fundamental spectroscopic investigations of molecular structure

and dynamics.[7]

Data Presentation: Properties and Quantitative
Parameters
For effective experimental design, a clear understanding of the physical and chemical

properties of dideuteriomethanone and the quantitative aspects of its application is essential.
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Property Value Source

Chemical Formula CD₂O [9][10][11]

Molecular Weight 32.04 g/mol [10][11]

CAS Number 1664-98-8 [9][10][11]

Typical Purity ≥98 atom % D [10][11]

Typical Formulation ~20% (w/w) solution in D₂O [10][11]

Storage Conditions
+2°C to +8°C, protect from

light
[10][11]
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Application
Parameter

Description Typical Values Source

Mass Shift in Dimethyl

Labeling

The mass increase

per primary amine

upon reductive

amination. "Light"

uses CH₂O and

NaBH₃CN, "Medium"

uses CD₂O and

NaBH₃CN, and

"Heavy" can use

¹³CD₂O and

NaBD₃CN. The mass

difference between

light and medium

labels is 4 Da per

dimethylated amine.

Light (CH₂O): +28 Da

per dimethylation.

Medium (CD₂O): +32

Da per dimethylation.

Heavy (¹³CD₂O): +34

Da per dimethylation.

A mass shift of at least

4 Da is recommended

to avoid isotopic

envelope overlap.

[2]

Kinetic Isotope Effect

(KIE)

The ratio of the rate

constant of the

reaction with the light

isotopologue (kH) to

that with the heavy

isotopologue (kD). A

primary KIE is

observed when the

bond to the isotope is

broken in the rate-

determining step.

For deuterium

substitution, primary

KIEs (kH/kD) are

typically in the range

of 1 to 8.

[6]

Reagent

Concentrations in

Protocols

Typical concentrations

of

dideuteriomethanone

and the reducing

agent used in labeling

protocols.

Dimethyl Labeling: 4%

(v/v) formaldehyde

solution, 260-520 mM

sodium

cyanoborohydride.

DNA-Protein

Crosslinking:

Exposure

[12]
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concentrations are

highly variable

depending on the

study design (e.g., in

vitro cell culture vs. in

vivo inhalation).

Experimental Protocols
Protocol 1: Stable Isotope Dimethyl Labeling of Peptides
for Quantitative Proteomics
This protocol describes the reductive amination of tryptic peptides for duplex quantitative

analysis using light (CH₂O) and medium (CD₂O) labels.

Materials:

Lyophilized peptide samples (e.g., 25-50 µg per sample)

Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5

Light Labeling Reagent: 4% (v/v) CH₂O in H₂O

Medium Labeling Reagent: 4% (v/v) CD₂O in D₂O

Reducing Agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in H₂O (prepare fresh)

Quenching Solution: 1% (w/v) ammonia solution or 5% (v/v) formic acid

C18 desalting spin tips

Procedure:

Peptide Reconstitution: Reconstitute two separate peptide samples ("light" and "medium") in

50 µL of Labeling Buffer.

Addition of Formaldehyde: To the "light" sample, add 4 µL of the Light Labeling Reagent. To

the "medium" sample, add 4 µL of the Medium Labeling Reagent. Vortex briefly to mix.
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Addition of Reducing Agent: Add 4 µL of the freshly prepared 0.6 M NaBH₃CN solution to

each sample. Vortex immediately.

Incubation: Incubate the reactions at room temperature for 1 hour.

Quenching: Stop the reaction by adding 8 µL of the Quenching Solution to each tube. Vortex

and incubate for 10 minutes. If using formic acid, the final pH should be ~2-3.

Sample Pooling: Combine the "light" and "medium" labeled samples into a single tube.

Desalting: Desalt the pooled sample using a C18 spin tip according to the manufacturer's

protocol.

Analysis: Elute the labeled peptides and dry them in a vacuum centrifuge. Reconstitute in a

suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: General Approach for Distinguishing
Endogenous vs. Exogenous DNA-Protein Crosslinks
(DPCs)
This protocol outlines a generalized workflow for a cell-based assay to identify DPCs

originating from an external source of dideuteriomethanone.

Materials:

Mammalian cell culture

Dideuteriomethanone (CD₂O) solution

Cell lysis buffer (containing SDS)

Potassium chloride (KCl) solution

Nuclease enzymes (e.g., Benzonase)

Protease enzymes (e.g., Trypsin)

Isotope-labeled internal standards (e.g., synthetic peptides with known crosslinks)
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LC-MS/MS system

Procedure:

Exposure: Treat mammalian cells with a defined concentration of dideuteriomethanone for

a specified duration. A control group of cells should be cultured without CD₂O.

Cell Lysis: Harvest and lyse the cells in a high-SDS buffer to release cellular contents and

denature proteins.

DPC Isolation (KCl-SDS Precipitation): Add KCl to the cell lysate. The formation of potassium

dodecyl sulfate precipitates will trap large macromolecules, including proteins and any DNA

covalently crosslinked to them. Centrifuge to pellet the DPCs.[8]

Washing: Thoroughly wash the pellet to remove non-crosslinked DNA, RNA, and other

contaminants.

Nuclease and Protease Digestion: Resuspend the washed pellet and digest the DNA and

protein components. First, treat with a nuclease to digest the DNA, leaving behind the

protein-nucleic acid adducts. Subsequently, perform a standard proteomics workflow by

reducing, alkylating, and digesting the proteins with trypsin.

Spiking of Internal Standard: Add a known amount of an isotope-labeled internal standard to

the digested sample for absolute quantification.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

Data Analysis: Search the mass spectrometry data for peptides with a mass modification

corresponding to a deuterated methylene bridge crosslink. The presence of a CD₂-adduct

identifies a peptide that was part of an exogenous DPC. Compare the signals from the

CD₂O-treated and control groups to identify endogenous DPCs.

Protocol 3: Conceptual Workflow for Determining the
Kinetic Isotope Effect (KIE)
This protocol describes a competitive experiment to measure the KIE for a reaction involving

formaldehyde.
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Procedure:

Reaction Setup: Prepare a reaction mixture containing the substrate that reacts with

formaldehyde.

Competitive Labeling: Add an equimolar mixture of "light" formaldehyde (CH₂O) and "heavy"

dideuteriomethanone (CD₂O) to the reaction.

Reaction Progression: Allow the reaction to proceed to a low to moderate level of conversion

(typically <20%). It is critical not to let the reaction go to completion to avoid isotopic

enrichment of the remaining starting material.

Quenching and Product Isolation: Stop the reaction and isolate the product(s) of interest.

Isotopic Ratio Analysis: Determine the ratio of the deuterated to non-deuterated product. This

can be done using mass spectrometry (by comparing the intensity of the M and M+2 peaks)

or NMR spectroscopy.

KIE Calculation: The KIE is calculated from the ratio of the products and the ratio of the

starting materials. For a competitive experiment, the KIE can be approximated by the ratio of

the non-deuterated product to the deuterated product, assuming the starting isotopic ratio

was 1:1.

Mandatory Visualizations
Caption: Workflow for Stable Isotope Dimethyl Labeling (SIDL) in quantitative proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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